N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester is a synthetic compound with a unique structure that includes a triazine ring and an alanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester typically involves the reaction of L-alanine with a triazine derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to isolate the final product. The use of advanced analytical methods ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring or the ester group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)isovaline
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 2-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}aceto hydrazide
Uniqueness
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester is unique due to its specific esterification with isobutyl, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
353744-80-6 |
---|---|
Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate |
InChI |
InChI=1S/C10H16N4O4/c1-5(2)4-18-9(16)6(3)11-7-8(15)12-10(17)14-13-7/h5-6H,4H2,1-3H3,(H,11,13)(H2,12,14,15,17) |
InChI Key |
HZQPTGTZWVPZLS-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C(C)NC1=NNC(=O)NC1=O |
Canonical SMILES |
CC(C)COC(=O)C(C)NC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.